molecular formula C13H7BrCl3NO2 B1273822 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 453557-86-3

1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No.: B1273822
CAS No.: 453557-86-3
M. Wt: 395.5 g/mol
InChI Key: ADSONFOHTBOVIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is a useful research compound. Its molecular formula is C13H7BrCl3NO2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activities

Research on pyrrole analogues of bifonazole, including derivatives similar to the specified compound, has shown significant antifungal activities. These compounds have been tested against pathogens such as Candida albicans, demonstrating potent antifungal properties (Massa et al., 1988).

Synthesis and Structural Characterization

Studies have focused on the synthesis of various derivatives of the compound, elucidating their structures through elemental analysis, spectral data, and chemical transformations (Abdelhamid et al., 2016). Another research highlighted the synthesis of phosphorus compounds containing trifluoromethyl or trichloromethyl groups using a one-pot condensation process, which involves the specified compound (Kalantari et al., 2006).

Corrosion Inhibition

A study explored the use of pyrrole derivatives as corrosion inhibitors, indicating the effectiveness of such compounds in protecting metallic surfaces. This research utilized spectroscopic techniques and electrochemical studies to confirm the inhibitory efficiency (Louroubi et al., 2019).

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocycles, such as pyrazolo[1,5-a]pyrimidines and triazines. These heterocycles have been synthesized through a series of reactions, demonstrating the compound's utility in creating novel organic structures (Zhang et al., 2019).

Pharmaceutical Applications

While research specifically on 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone in pharmaceutical applications is limited, its structural analogues and derivatives have been explored for potential antinociceptive and antibacterial activities. These studies suggest its potential in the development of new therapeutic agents (Bonacorso et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSONFOHTBOVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182491
Record name 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453557-86-3
Record name 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453557-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.